molecular formula C17H16N2O4S2 B2418375 3-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide CAS No. 868675-64-3

3-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B2418375
CAS No.: 868675-64-3
M. Wt: 376.45
InChI Key: COTXUXFIDSEDNR-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide is a complex organic compound with a molecular formula of C17H16N2O4S2. This compound features a benzenesulfonyl group and a benzothiazole moiety, which are known for their diverse chemical properties and applications in various fields.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-23-12-7-8-14-15(11-12)24-17(18-14)19-16(20)9-10-25(21,22)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTXUXFIDSEDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with methoxybenzoic acid under acidic conditions to form 6-methoxy-1,3-benzothiazole. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonyl group. Finally, the propanamide moiety is introduced through an amide coupling reaction using appropriate reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of 3-(benzenesulfonyl)-N-(6-hydroxy-1,3-benzothiazol-2-yl)propanamide.

    Reduction: Formation of 3-(benzenesulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide.

    Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide exhibit promising anticancer properties. Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, related compounds have demonstrated effectiveness against A431 and A549 cancer cell lines by modulating inflammatory cytokines such as IL-6 and TNF-α.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process:

  • Enzyme Inhibition : By blocking COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Materials Science

The unique structure of 3-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide positions it as a candidate for developing novel materials with specific electronic and optical properties. Its potential applications include:

  • Organic Electronics : The compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to its electronic properties.

Synthesis and Derivative Development

The synthesis of 3-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide involves several key steps:

  • Formation of Benzothiazole Derivative : The initial step involves creating a benzothiazole derivative through the reaction of appropriate starting materials.
  • Coupling Reaction : This intermediate is then coupled with benzenesulfonyl chloride to form the target compound.
  • Characterization : The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of benzothiazole derivatives, including 3-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide. The results indicated a significant reduction in cell viability in several cancer cell lines, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory properties of related compounds. The findings highlighted that these compounds effectively inhibited COX enzymes and reduced inflammatory markers in vitro, supporting their use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, potentially inhibiting their activity. The benzothiazole moiety can interact with nucleic acids and proteins, affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzenesulfonyl)-N-(6-hydroxy-1,3-benzothiazol-2-yl)propanamide
  • 3-(benzenesulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide
  • N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide

Uniqueness

3-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide is unique due to the presence of both a benzenesulfonyl group and a methoxy-substituted benzothiazole ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

3-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide (CAS Number: 868675-64-3) is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide is C17H16N2O4S2C_{17}H_{16}N_{2}O_{4}S_{2}. The structure includes a benzothiazole moiety substituted with a methoxy group and a benzenesulfonyl group, which may contribute to its biological properties.

Anticancer Activity

Research has demonstrated that benzothiazole derivatives exhibit significant anticancer properties. In studies evaluating various benzothiazole compounds, it was found that many derivatives showed moderate to excellent cytotoxic activity against multiple cancer cell lines, including NCI-H226, SK-N-SH, HT29, MKN-45, and MDA-MB-231. For instance, one study reported that certain benzothiazole derivatives had IC50 values ranging from 0.24 to 0.92 µM against these cell lines .

Table 1: Cytotoxic Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (µM)
Compound 18eNCI-H2260.31
Compound 18eSK-N-SH0.24
Compound 18eHT290.92
Compound 18eMKN-450.41
Compound 18eMDA-MB-2310.32

The mechanism by which 3-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide exerts its biological effects is believed to involve the inhibition of specific enzymes or receptors. The presence of the methoxy and sulfonyl groups enhances its binding affinity to target proteins, potentially disrupting critical cellular processes .

Antimicrobial Properties

Benzothiazole derivatives have also been investigated for their antimicrobial activities. Some studies have indicated that these compounds possess broad-spectrum antibacterial and antifungal properties. For example, certain benzothiazole derivatives demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

CompoundMicroorganismMIC (µM)
Compound AS. aureus16
Compound BE. faecalis8
Compound CE. coli32

Anticonvulsant Activity

Additionally, some studies have explored the anticonvulsant potential of benzothiazole derivatives. The structure-activity relationship (SAR) indicates that modifications on the benzothiazole scaffold can lead to enhanced anticonvulsant activity .

Case Studies

A notable case study involved the synthesis and evaluation of various benzothiazole derivatives where researchers found that specific structural modifications significantly improved their anticancer efficacy and selectivity towards cancer cells compared to normal cells .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting reaction conditions (e.g., solvent polarity, temperature) and catalysts. For example, coupling reactions with sulfonyl chlorides under anhydrous conditions in dichloromethane or THF at 0–25°C can improve efficiency. Purification via silica gel column chromatography (e.g., 10% MeOH/DCM) or recrystallization from ethanol/water mixtures enhances purity. Characterization via FTIR (e.g., SO₂ stretching at ~1350 cm⁻¹), 1H^1 \text{H} NMR (aromatic protons at δ 6.8–8.1 ppm), and HRMS (e.g., [M+H]+^+ matching calculated m/z) confirms structure .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • FTIR : Identifies functional groups (e.g., benzenesulfonyl SO₂ at ~1160–1350 cm⁻¹, benzothiazole C=N at ~1600 cm⁻¹).
  • NMR : 1H^1 \text{H} NMR resolves methoxy protons (δ ~3.8 ppm) and aromatic splitting patterns. 13C^{13} \text{C} NMR confirms carbonyl (C=O at ~170 ppm) and sulfonyl-linked carbons.
  • HRMS : Validates molecular formula (e.g., exact mass ± 0.001 Da of theoretical).
    Cross-referencing with analogous compounds (e.g., N-(1,3-benzothiazol-2-yl)propanamides) ensures accuracy .

Advanced Research Questions

Q. How can X-ray crystallography utilizing SHELX software elucidate the crystal structure and intermolecular interactions of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL refines atomic coordinates and thermal parameters. For related N-(6-methoxybenzothiazol-2-yl)acetamides, intermolecular N–H···N hydrogen bonds (2.8–3.0 Å) and C–H···O interactions stabilize the lattice. S···S van der Waals contacts (~3.5 Å) may also contribute to packing. Data collection at 100 K with MoKα radiation (λ = 0.71073 Å) and refinement to R₁ < 0.05 ensure precision .

Q. What strategies resolve contradictions between computational docking and experimental bioactivity data for this compound?

  • Methodological Answer : Discrepancies arise from force field limitations or solvation effects. Strategies include:

  • Molecular Dynamics (MD) Simulations : Assess binding mode stability over 100 ns trajectories.
  • Binding Assays : Competitive ELISA or SPR to measure affinity (e.g., IC₅₀).
  • Docking Parameter Adjustment : Use flexible side-chain algorithms or explicit water models.
    Cross-validation with analogs (e.g., benzenesulfonyl derivatives in pesticidal patents) refines hypotheses .

Q. How does the benzenesulfonyl group influence pharmacokinetic properties compared to non-sulfonylated analogs?

  • Methodological Answer : The sulfonyl group increases polarity (lower LogP by ~1.5 units), enhancing aqueous solubility but reducing membrane permeability. In vitro assays (e.g., Caco-2 monolayer transport) and metabolic stability tests (e.g., liver microsome incubation) quantify effects. Comparative studies with N-(benzothiazol-2-yl)propanamides lacking sulfonyl groups reveal altered CYP450 metabolism rates .

Q. What role does the 6-methoxy group on the benzothiazole ring play in electronic structure and reactivity?

  • Methodological Answer : The methoxy group donates electrons via resonance, increasing benzothiazole aromaticity. This reduces electrophilic substitution reactivity at the 4-position. 13C^{13} \text{C} NMR shows upfield shifts for C-6 (δ ~155 ppm) due to electron density. DFT calculations (e.g., B3LYP/6-311+G(d,p)) quantify charge distribution and HOMO-LUMO gaps .

Q. How do hydrogen bonding and sulfur interactions dictate molecular packing in crystallographic studies?

  • Methodological Answer : In related structures, N–H···N hydrogen bonds (2.9 Å) form ribbons along the [100] axis. S···S interactions (3.4–3.6 Å) contribute to layer stacking. Hirshfeld surface analysis (e.g., CrystalExplorer) quantifies contact percentages (e.g., H···H 60%, S···S 5%). Thermal ellipsoid plots from SHELXL refine disorder modeling .

Methodological Notes

  • Synthesis Optimization : Prioritize anhydrous conditions for sulfonylation to avoid hydrolysis .
  • Crystallography : Use low-temperature data collection to minimize thermal motion artifacts .
  • Computational Modeling : Validate docking poses with experimental mutagenesis (e.g., Ala-scanning) .

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